

Comparative Efficacy of YM17E and Avasimibe in Atherosclerosis: A Data-Driven Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM17E

Cat. No.: B1663843

[Get Quote](#)

A direct comparative efficacy analysis of **YM17E** and avasimibe is challenging due to the limited publicly available data for **YM17E**. While both are identified as Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, the body of research for avasimibe is substantially more extensive, encompassing preclinical studies and human clinical trials for atherosclerosis. In contrast, research on **YM17E** is primarily centered on early-phase pharmacokinetic and pharmacodynamic studies in healthy volunteers and animal models, with a focus on its cholesterol-lowering effects. This guide synthesizes the available experimental data for both compounds to provide an objective overview of their reported efficacy.

Avasimibe: From Preclinical Promise to Clinical Discontinuation for Atherosclerosis

Avasimibe inhibits both ACAT-1 and ACAT-2, enzymes responsible for the esterification of intracellular cholesterol. The therapeutic hypothesis was that by preventing the formation of cholesteryl esters, avasimibe would reduce foam cell formation in macrophages, a critical early step in the development of atherosclerotic plaques.

Preclinical Efficacy in Animal Models

In preclinical studies, avasimibe demonstrated significant anti-atherosclerotic effects. A notable study in ApoE^{−/−} Leiden mice, a well-established model for hyperlipidemia and atherosclerosis, showed promising results.

Table 1: Efficacy of Avasimibe in ApoE^{−/−} Leiden Mice on a High-Cholesterol Diet

Parameter	High-Cholesterol (HC) Control	Avasimibe (0.01% w/w in diet)	% Change vs. Control
Plasma Cholesterol (mmol/L)	18.7 ± 2.6	8.1 ± 1.2	↓ 56.7%
Atherosclerotic Lesion Area (μm ² x 1000)	95.5 ± 35.2	7.6 ± 7.0	↓ 92.0%

Data from a 22-week intervention study.[\[1\]](#)

These findings suggested that avasimibe not only lowered plasma cholesterol but also had a direct, potent effect on reducing the development of atherosclerotic lesions.[\[1\]](#)

Clinical Efficacy in Human Trials

Despite the promising preclinical data, avasimibe failed to demonstrate a benefit in human clinical trials for atherosclerosis. The "Avasimibe and Progression of Lesions on UltraSound" (A-PLUS) trial was a key multicenter, randomized, double-blind, placebo-controlled study designed to assess its effects on coronary atherosclerosis progression.

Table 2: Key Efficacy Outcomes of the A-PLUS Trial (up to 24 months)

Parameter	Placebo	Avasimibe (50 mg/day)	Avasimibe (250 mg/day)	Avasimibe (750 mg/day)
Change in Percent Atheroma Volume	+0.4%	+0.7%	+0.8%	+1.0%
Change in LDL Cholesterol	+1.7%	+7.8%	+9.1%	+10.9%*
Change in Triglycerides	-	-	-	↓ (Significant)

*P<0.05 vs. placebo.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The A-PLUS trial revealed that avasimibe did not favorably alter the progression of coronary atherosclerosis as measured by intravascular ultrasound (IVUS).[\[2\]](#)[\[3\]](#)[\[4\]](#) In fact, there was a trend towards a modest increase in plaque burden in the avasimibe groups compared to placebo.[\[2\]](#)[\[4\]](#) A significant and unexpected finding was a dose-dependent increase in LDL cholesterol.[\[2\]](#)[\[3\]](#)[\[4\]](#) These results led to the discontinuation of avasimibe's development for the treatment of atherosclerosis.

YM17E: An ACAT Inhibitor with Limited Efficacy Data

YM17E is also an inhibitor of ACAT. However, the available research is confined to early-stage studies, and there is a lack of data from large-scale clinical trials assessing its efficacy in treating atherosclerosis.

Preclinical and Early Clinical Data

A study in healthy male volunteers evaluated the pharmacokinetic profile and effect on serum cholesterol of **YM17E**.

Table 3: Effect of Repeated Oral Dosing of **YM17E** on Serum Cholesterol in Healthy Volunteers

Dosage	Duration	Effect on Serum Cholesterol	Adverse Effects
300 mg twice daily	7 days	~25% decrease	Simultaneous occurrence of diarrhea

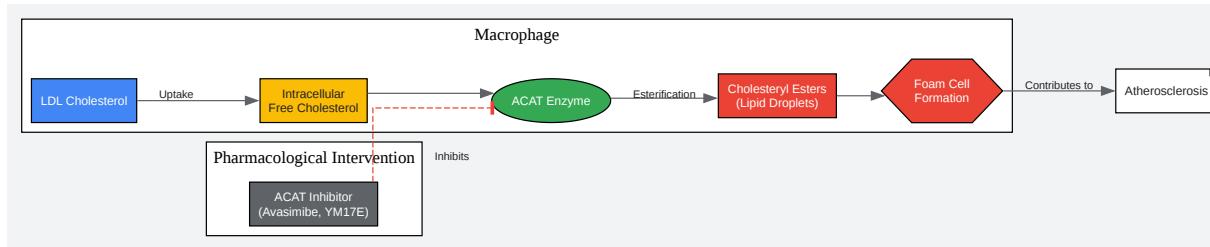
Preclinical studies in beagle dogs also demonstrated a cholesterol-lowering effect but noted the induction of secretory diarrhea at doses close to the lipid-lowering ones.[\[5\]](#) The diarrheal effect could be mitigated by dividing the daily dosage.[\[5\]](#) Research also indicates that **YM17E**'s hypocholesterolemic activity in animal models stems from both decreased cholesterol absorption from the gut and stimulated excretion of cholesterol from the liver into bile.[\[5\]](#)

There are no published studies on the effect of **YM17E** on atherosclerotic lesion size or composition in either animal models or humans.

Experimental Protocols

Avasimibe: A-PLUS Clinical Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.
[\[2\]](#)[\[3\]](#)
- Participants: Patients with coronary artery disease.
- Intervention: Avasimibe at doses of 50, 250, and 750 mg once daily, or placebo, for up to 24 months.[\[2\]](#)[\[3\]](#) Most patients (87-89%) also received concurrent statin therapy.[\[3\]](#)
- Primary Efficacy Endpoint: Change in the percent atheroma volume in a predefined coronary artery segment, as measured by intravascular ultrasound (IVUS) from baseline to the end of treatment.[\[2\]](#)
- Secondary Endpoints: Changes in total plaque volume and plasma biomarkers, including LDL cholesterol, HDL cholesterol, and triglycerides.[\[2\]](#)

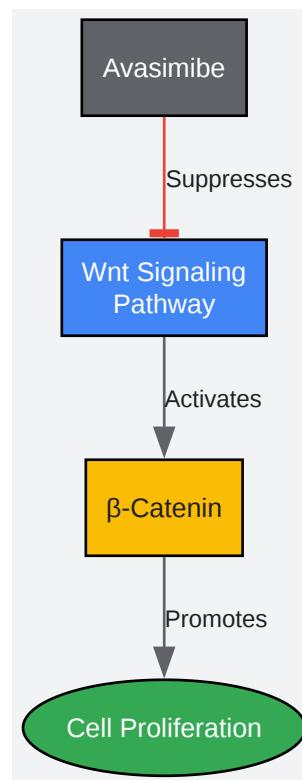

YM17E: Repeated Oral Dose Study in Healthy Volunteers

- Study Design: A placebo-controlled study in healthy male volunteers.
- Participants: Healthy male subjects.
- Intervention: **YM17E** at 150 mg or 300 mg (n=6 each) or placebo (n=3) administered twice daily for 7 days.
- Endpoints: Evaluation of pharmacokinetic properties and effects on serum cholesterol levels.

Signaling Pathways and Mechanisms of Action

ACAT Inhibition in Atherosclerosis

The primary mechanism of action for both **YM17E** and avasimibe is the inhibition of ACAT. This enzyme plays a crucial role in the formation of foam cells, which are macrophages laden with cholesterol esters. By inhibiting ACAT, these drugs aim to prevent the accumulation of cholesterol within macrophages in the arterial wall, thereby slowing the progression of atherosclerosis.



[Click to download full resolution via product page](#)

Caption: Mechanism of ACAT inhibition in preventing foam cell formation.

Avasimibe and Wnt/β-Catenin Signaling

Recent research has uncovered that avasimibe may also exert effects through other pathways. For instance, it has been shown to suppress the Wnt/β-catenin signaling pathway, which is involved in cell proliferation. While this has been primarily studied in the context of airway epithelial cells and cancer, it highlights that the biological effects of avasimibe may extend beyond ACAT inhibition.

[Click to download full resolution via product page](#)

Caption: Avasimibe's inhibitory effect on the Wnt/β-catenin pathway.

Conclusion

In summary, while both **YM17E** and avasimibe are ACAT inhibitors, a direct comparative analysis of their efficacy in treating atherosclerosis is not feasible based on the currently available scientific literature.

- Avasimibe showed considerable promise in preclinical models, significantly reducing both plasma cholesterol and atherosclerotic lesion formation. However, it failed to translate these benefits to human subjects in a large clinical trial, where it did not impede atherosclerosis progression and led to an increase in LDL cholesterol. Consequently, its development for this indication was halted.
- **YM17E** has demonstrated a cholesterol-lowering effect in healthy volunteers, although at effective doses, it was associated with diarrhea. There is a notable absence of data regarding its efficacy in reducing atherosclerotic plaques in either animal models or human trials.

For researchers, scientists, and drug development professionals, the case of avasimibe serves as a critical example of the challenges in translating preclinical findings to clinical efficacy, particularly in the complex pathology of atherosclerosis. The limited data on **YM17E** underscores the need for further research to determine if it offers any potential advantages or different outcomes compared to other compounds in its class. Without further studies on **YM17E**, a comprehensive comparison remains speculative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Pharmacological properties of YM17E, an acyl-CoA:cholesterol acyltransferase inhibitor, and diarrheal effect in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of YM17E and Avasimibe in Atherosclerosis: A Data-Driven Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663843#comparative-analysis-of-ym17e-and-avasimibe-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com